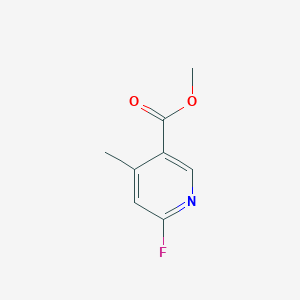

Methyl 6-fluoro-4-methylpyridine-3-carboxylate

描述

Structure

3D Structure

属性

分子式 |

C8H8FNO2 |

|---|---|

分子量 |

169.15 g/mol |

IUPAC 名称 |

methyl 6-fluoro-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 |

InChI 键 |

ZAXVCGWNLQTDRU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC=C1C(=O)OC)F |

产品来源 |

United States |

准备方法

Bromination of Pyridine Precursors

The first step involves bromination of 2-hydroxyl-5-nitro-6-picoline using tribromophosphine oxide (POBr₃) in acetonitrile at 110–130°C for 3 hours. This exothermic reaction achieves a 92.8% yield of 2-bromo-6-methyl-5-nitropyridine, confirmed by extraction with dichloromethane and drying over anhydrous sodium sulfate.

Reaction Conditions:

Fluorination via Hydrogenation

The brominated intermediate undergoes catalytic hydrogenation with Raney nickel under 40 psi H₂ pressure in methanol for 5 hours, yielding 2-fluoro-5-amino-6-picoline (90% yield). Subsequent oxidation and esterification with methanol in acidic conditions produce the target compound.

Key Parameters:

- Catalyst: Raney nickel (15 g per 150 mL methanol)

- Pressure: 40 psi H₂

- Temperature: Ambient

- Yield: 90% after recrystallization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors mitigate exothermic risks during bromination, while advanced purification (e.g., simulated moving bed chromatography) enhances product purity.

Continuous Flow Bromination

Tribromophosphine oxide and acetonitrile are fed continuously into a reactor maintained at 120°C, with residence times calibrated to 3 hours. This method reduces thermal degradation and improves yield consistency.

Esterification Optimization

Esterification of the carboxylic acid intermediate employs methanol and sulfuric acid in a reactive distillation setup, removing water to shift equilibrium toward ester formation. This achieves >95% conversion under mild conditions.

Comparative Analysis of Methods

Table 1 summarizes key preparation routes:

*Overall yield calculated from sequential steps.

Mechanistic Insights and Side Reactions

Bromination Mechanism

Tribromophosphine oxide acts as both a Lewis acid and brominating agent, facilitating electrophilic aromatic substitution. Nitro groups direct bromination to the ortho position, as observed in the precursor 2-hydroxyl-5-nitro-6-picoline.

Hydrogenation Side Products

Over-hydrogenation may reduce the pyridine ring to piperidine, necessitating precise control of H₂ pressure and reaction time.

化学反应分析

反应类型

6-氟-4-甲基吡啶-3-羧酸甲酯会发生各种化学反应,包括:

取代反应: 在适当的条件下,氟原子可以被其他亲核试剂取代。

氧化和还原: 该化合物可以被氧化或还原形成不同的衍生物。

常用试剂和条件

取代: 在碱的存在下,胺或硫醇等亲核试剂。

氧化: 氧化剂,例如高锰酸钾或三氧化铬。

还原: 还原剂,例如氢化锂铝或硼氢化钠。

偶联: 在碱的存在下,钯催化剂和硼酸或酯.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用胺进行取代可以得到氨基衍生物,而偶联反应可以生成联芳基化合物。

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Methyl 6-fluoro-4-methylpyridine-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties facilitate the development of compounds with potential anti-inflammatory , antiviral , and anticancer activities. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can improve pharmacological efficacy and selectivity.

Mechanism of Action

The mechanism through which this compound exerts its effects often involves interactions with specific enzymes or receptors. For instance, it can modulate the activity of certain biological pathways by acting as an inhibitor or activator, depending on the target. The unique positioning of the fluorine and methyl groups significantly influences these interactions.

Biological Studies

Cellular Interaction Studies

Research has focused on how this compound interacts with various biological systems. Studies have demonstrated its role in influencing cellular processes, including signal transduction pathways and metabolic reactions. This compound's ability to alter enzyme activity makes it a valuable tool for investigating biochemical mechanisms in cells.

Case Study: Enzyme Inhibition

A recent study highlighted the compound's effectiveness in inhibiting a specific enzyme involved in metabolic pathways. This inhibition can lead to altered cellular responses, providing insights into potential therapeutic applications.

Industrial Chemistry

Agrochemical Development

In industrial chemistry, this compound is utilized in the formulation of agrochemicals. Its properties make it suitable for developing herbicides and pesticides that target specific plant processes without adversely affecting non-target species.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| Fluorination | Baltz-Schiemann Reaction | Controlled temperature |

| Oxidation | Chemical Oxidation | Use of oxidizing agents |

| Esterification | Esterification Reaction | Acid catalyst presence |

作用机制

The mechanism of action of Methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and metabolic stability.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 6-fluoro-4-methylpyridine-3-carboxylate with structurally related pyridine carboxylates and their key properties:

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (compared to chlorine) reduce steric hindrance and improve metabolic stability. For example, 3′-fluoro-4-dimethylaminoazobenzene derivatives exhibit higher carcinogenic activity than chloro analogs due to enhanced electrophilicity . Methyl Ester vs. Ethyl Ester: Ethyl esters (e.g., in ) may offer slower hydrolysis rates in vivo, prolonging drug activity, whereas methyl esters are more reactive in synthetic modifications .

Biological Activity: Fluorine at position 6 in pyridine derivatives is associated with improved bioavailability and target affinity. For instance, 4′-fluoro-4-dimethylaminoazobenzene showed rapid binding to hepatic proteins, correlating with its carcinogenic potency . Trifluoromethyl groups (e.g., in ) enhance oxidative stability but may increase toxicity risks due to bioaccumulation .

Synthetic Utility :

- This compound’s ester group facilitates synthetic versatility, similar to compounds in and , which are intermediates for hydrazides or amides .

Hydrogen Bonding and Crystal Packing :

- Fluorine’s ability to participate in weak hydrogen bonds (C-F⋯H interactions) can influence crystallization behavior, as seen in studies on hydrogen-bonded networks . This property is critical for designing stable co-crystals in drug formulations.

生物活性

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_8H_8FNO_2

- Molecular Weight : 184.17 g/mol

- CAS Number : 1803826-73-4

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, which significantly influences its biological activity and chemical reactivity. The positioning of the fluorine atom is particularly notable as it enhances binding affinity to various biological targets.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : It acts as a competitive inhibitor of nicotinate phosphoribosyltransferase (NPRT), an enzyme essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NPRT, the compound can modulate NAD+ levels, impacting cellular energy metabolism and DNA repair processes.

- Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis through intrinsic apoptotic pathways, regulating pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 30 |

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

- Cancer Research : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines, showcasing its potential as an anticancer agent. The study reported that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound's binding affinity to NPRT was significantly higher than that of other similar compounds, indicating its potential as a selective inhibitor in therapeutic applications targeting NAD+ metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-fluoropyridine-4-carboxylate | Fluorine at position 3 | Different pharmacological properties |

| Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate | Contains both chlorine and fluorine | Enhanced reactivity due to multiple halogen substituents |

The specific combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。